3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.
Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction using 4-bromoaniline.
Addition of the Methoxyethyl Group: This can be done through an alkylation reaction using 2-methoxyethyl chloride.
Attachment of the Phenyl and Phenylcarbonyl Groups: These groups can be introduced via Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and phenyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which 3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-[(4-fluorophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can be advantageous in drug design and material science applications.
Properties
Molecular Formula |
C26H23BrN2O3 |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-benzoyl-4-(4-bromoanilino)-1-(2-methoxyethyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H23BrN2O3/c1-32-17-16-29-24(18-8-4-2-5-9-18)22(25(30)19-10-6-3-7-11-19)23(26(29)31)28-21-14-12-20(27)13-15-21/h2-15,24,28H,16-17H2,1H3 |
InChI Key |
DAMYTUBALRLEGS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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